Product packaging for Methyl 7,15-dihydroxydehydroabietate(Cat. No.:CAS No. 155205-65-5)

Methyl 7,15-dihydroxydehydroabietate

Cat. No.: B599964
CAS No.: 155205-65-5
M. Wt: 346.5 g/mol
InChI Key: MRTXWRPVFGYIEY-DEPWHIHDSA-N
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Description

Natural Sources and Phytochemical Distribution

The presence of Methyl 7,15-dihydroxydehydroabietate is primarily associated with the Pinaceae family, a group of coniferous trees widely distributed across the Northern Hemisphere. Its occurrence is a part of the complex phytochemical profile of these plants, particularly within their resinous tissues.

The primary documented natural source of this compound is the bark of Pinus yunnanensis, commonly known as the Yunnan pine. This species is native to the southwestern regions of China. The compound is one of many abietane (B96969) diterpenoids that constitute the chemical makeup of this particular pine species. Diterpenoids, in general, are a significant class of secondary metabolites in the genus Pinus and are known for their diverse biological activities. While Pinus yunnanensis is a confirmed source, the broader distribution of this specific compound across other species within the extensive Pinaceae family is a subject of ongoing phytochemical investigation.

This compound is found within the resinous extracts of its source plants. Plant resins, including those from pine species, are complex mixtures of terpenoids and other secondary metabolites. These resins play a protective role in the plant, sealing wounds and defending against pathogens and herbivores. The isolation of this compound, therefore, involves its separation from a complex matrix of other related diterpenoids and resin acids present in the crude plant extracts. The concentration and presence of this compound can vary depending on the specific plant part, geographical location, and environmental conditions.

Table 1: Natural Sources of this compound and Related Abietane Diterpenoids

CompoundNatural SourcePlant Part
This compoundPinus yunnanensisBark
Dehydroabietic acidVarious Pinus speciesResin, Bark
15-Hydroxydehydroabietic acidVarious Pinus speciesResin, Bark
7-Oxodehydroabietic acidVarious Pinus speciesResin, Bark

Chromatographic and Extraction Methodologies for Compound Isolation

The isolation of this compound from its natural sources requires a combination of sophisticated extraction and chromatographic techniques. These methods are essential for separating the target compound from a complex mixture of structurally similar phytochemicals.

The purification of this compound from crude plant extracts typically involves a multi-step chromatographic process. An initial fractionation is often achieved using column chromatography . In this technique, the crude extract is passed through a stationary phase, such as silica (B1680970) gel, and eluted with a gradient of solvents with increasing polarity. This allows for the separation of compounds based on their differential affinities for the stationary and mobile phases.

For finer separation and to obtain the compound in high purity, High-Performance Liquid Chromatography (HPLC) is frequently employed. HPLC utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. Both normal-phase and reversed-phase HPLC can be utilized, depending on the polarity of the target compound and the other constituents in the partially purified fraction. The selection of the appropriate solvent system and column is critical for the successful isolation of this compound.

To maximize the recovery of this compound, the initial extraction process from the plant material is a critical step that can be optimized. Traditional methods like maceration and Soxhlet extraction are often used, but modern, advanced techniques are being explored to improve efficiency and yield.

Ultrasound-Assisted Extraction (UAE) is a technique that utilizes the energy of ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular compounds into the solvent. This method can lead to higher extraction yields in a shorter time and at lower temperatures compared to conventional methods.

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and the plant matrix, leading to a rapid extraction of the target compounds. MAE can significantly reduce extraction time and solvent consumption.

The optimization of these extraction processes often involves a statistical approach, such as Response Surface Methodology (RSM) . RSM is a collection of mathematical and statistical techniques used to model and analyze problems in which a response of interest is influenced by several variables. For the extraction of this compound, key parameters that can be optimized include:

Solvent Type and Concentration: The choice of solvent (e.g., methanol, ethanol, acetone) and its concentration in an aqueous solution can significantly impact the extraction efficiency.

Temperature: Higher temperatures can increase the solubility and diffusion rate of the compound, but excessive heat may lead to degradation.

Extraction Time: The duration of the extraction needs to be sufficient to allow for the complete transfer of the compound from the plant matrix to the solvent.

Solid-to-Solvent Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

Ultrasonic/Microwave Power (for UAE/MAE): The power level of the ultrasound or microwave source is a critical parameter that needs to be optimized to maximize yield without causing thermal degradation.

Table 2: Parameters for Optimization of Extraction of Abietane Diterpenoids

ParameterRange for OptimizationRationale
Solvent Concentration50-100% (e.g., Ethanol in water)To match the polarity of the target compound for optimal solubility.
Temperature30-80 °CTo enhance solubility and diffusion while minimizing thermal degradation.
Extraction Time30-120 minutesTo ensure sufficient time for the compound to be extracted from the plant matrix.
Solid-to-Liquid Ratio1:10 to 1:50 g/mLTo maintain a favorable concentration gradient for efficient extraction.
Ultrasonic/Microwave PowerVariable (e.g., 100-500 W)To effectively disrupt cell walls and enhance mass transfer without degrading the compound.

By systematically studying these parameters, an optimized extraction protocol can be developed to achieve the highest possible yield of this compound from its natural sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B599964 Methyl 7,15-dihydroxydehydroabietate CAS No. 155205-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19(2,24)13-7-8-15-14(11-13)16(22)12-17-20(15,3)9-6-10-21(17,4)18(23)25-5/h7-8,11,16-17,22,24H,6,9-10,12H2,1-5H3/t16-,17-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTXWRPVFGYIEY-DEPWHIHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100192
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155205-65-5
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155205-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, methyl ester, [1R-(1α,4aβ,9α,10aα)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for Methyl 7,15 Dihydroxydehydroabietate Analogs

Total Synthesis Approaches to the Methyl 7,15-Dihydroxydehydroabietate Core Structure

The total synthesis of the complex tricyclic abietane (B96969) skeleton, the core of this compound, presents considerable challenges, including the stereoselective construction of multiple chiral centers.

The stereocontrolled synthesis of the abietane core is crucial for obtaining biologically active compounds. Researchers have developed various methodologies to control the stereochemistry during the formation of the tricyclic ring system. One notable approach involves radical polycyclizations, which can be an effective alternative to traditional cationic cyclizations. nih.gov These radical-based methods often exhibit high functional group tolerance and can proceed with high stereoselectivity, influenced by the presence and nature of substituents on the precursor chain. nih.gov For instance, the stereochemical influence of pendant functionalities has been systematically investigated in reactants leading to diterpenoid scaffolds. nih.gov

Another challenge in the synthesis of abietane diterpenoids is the stereoselective installation of three contiguous carbon stereocenters, often with two being quaternary centers. mdpi.comnih.gov Synthetic strategies have been developed to address this, often drawing inspiration from biosynthetic pathways. mdpi.comnih.gov

The construction of the [6-6-6] tricyclic skeleton of abietane diterpenoids has been achieved through various synthetic routes. researchgate.net These include enzymatic synthesis, chemical synthesis, and semisynthesis. researchgate.net Chemical synthesis approaches often involve the construction of a trans-decalin framework, which is a key structural feature of the abietane core. mdpi.comnih.gov

One strategy involves a convergent reverse two-phase approach using a reverse radical cyclization, which has been successful in the unified short syntheses of several aromatic abietane diterpenes. researchgate.net Another method utilizes a copper-catalyzed intramolecular cyclization of enyne-aryl carbonyl substrates to generate the tricyclic abietane framework. researchgate.net Furthermore, the construction of the tricyclic core of related diterpenoids has been achieved via intramolecular [3 + 2] cycloaddition reactions. nih.gov

Biosynthetically, the abietane scaffold is constructed from farnesyl diphosphate (B83284) (FPP) through a cascade polyene cyclization. mdpi.comnih.gov This natural strategy has inspired synthetic chemists to devise similar biomimetic approaches.

Semisynthesis from Abietane Precursors and Related Resin Acids

Semisynthesis, starting from abundant natural precursors like abietic acid and dehydroabietic acid, is a more common and often more efficient approach to obtaining hydroxylated abietane derivatives.

Dehydroabietic acid (DHA), readily obtainable from the disproportionation of abietic acid, serves as a key starting material for the synthesis of various derivatives. nih.govrsc.org The aromatization of abietic acid to dehydroabietic acid is a well-established process. nih.gov From DHA, a variety of functional group transformations can be carried out to produce a library of derivatives. nih.gov

A significant challenge is the introduction of hydroxyl groups at specific positions on the abietane skeleton. Microbial transformation has emerged as a powerful tool for achieving regioselective hydroxylation. For example, fungi such as Fusarium oxysporum and F. moniliforme have been shown to hydroxylate dehydroabietic acid at the 1β-position. nih.gov Other microorganisms, including Mucor circinelloides and Mortierella isabellina, can regioselectively hydroxylate dehydroabietic acid at the 2α-position. mdpi.comnih.gov The fungus Syncephalastrum racemosum has been reported to produce 7-beta-hydroxylactone, 7-alpha-hydroxylactone, and 15-hydroxylactone from a related diterpene lactone precursor, indicating the feasibility of hydroxylation at the C-7 and C-15 positions. nih.gov The bacterium Moraxella sp. HR6 can oxidize dehydroabietic acid at the C-3 and C-7 positions. mdpi.comnih.gov

The targeted introduction of hydroxyl groups at the C-7 and C-15 positions is essential for the synthesis of this compound. While direct chemical methods for such specific hydroxylations are challenging due to the relative inertness of these positions, biotransformation offers a promising alternative.

As mentioned, the fungus Syncephalastrum racemosum can hydroxylate a diterpene lactone at both the C-7 and C-15 positions. nih.gov This suggests that similar enzymatic systems could be employed for the hydroxylation of dehydroabietic acid or its methyl ester. The formation of 15-hydroxy-7-oxodehydroabietic acid has also been reported in various organisms, further supporting the natural occurrence of oxidation at these sites. nih.govmedchemexpress.com

Chemical approaches to functionalize the C-7 position have also been explored. For instance, the introduction of an oxygenated functional group at the C-7 position of dehydroabietane derivatives has been reported, although this can sometimes lead to a decrease in certain biological activities. uv.es

Development of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is driven by the desire to explore structure-activity relationships and to develop new compounds with enhanced or novel biological properties. Dehydroabietic acid and its derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. rsc.orgnih.govnih.gov

A variety of derivatives of dehydroabietic acid have been synthesized, including modifications at the C-18 carboxyl group to form esters, amides, and alcohols. nih.govresearchgate.net Additionally, substitutions on the aromatic C-ring and other positions of the abietane skeleton have been explored. For example, a series of 7-N-acylaminopropyloxime derivatives of dehydroabietic acid have been synthesized and evaluated for their antibacterial activities. rsc.org The synthesis of various triazole derivatives from dehydroabietic acid has also been reported. rsc.org

The knowledge gained from the derivatization of dehydroabietic acid can be applied to this compound, allowing for the creation of a diverse library of analogs with potential therapeutic applications.

Structural Modification for Enhanced Research Utility

The chemical architecture of this compound, featuring a rigid tricyclic core, an aromatic C-ring, and hydroxyl groups at positions C-7 and C-15, offers multiple sites for structural modification. These modifications can be strategically employed to introduce functionalities that facilitate its use as a research tool, such as probes for target identification or as templates for combinatorial library synthesis.

Dehydroabietic acid, the parent compound, can be sourced from the disproportionation of abietic acid, a major component of pine resin. rsc.org The synthesis of this compound would likely involve the esterification of the carboxylic acid at C-18 to a methyl ester, followed by selective hydroxylation at the C-7 and C-15 positions. The introduction of the C-7 hydroxyl group can be challenging, but methods involving oxidation and subsequent reduction have been reported for related abietane diterpenes. The tertiary hydroxyl group at C-15 can be introduced via hydration of a double bond at the isopropylidene group.

For enhanced research utility, derivatization can be focused on several key positions:

C-7 Hydroxyl Group: This secondary alcohol can be a handle for introducing various functionalities. It can be oxidized to a ketone or converted to an ether or ester. The introduction of reporter groups such as fluorescent tags or biotin (B1667282) is also possible at this position, which can be invaluable for studying the compound's mechanism of action and identifying its cellular targets.

C-15 Hydroxyl Group: The tertiary alcohol at C-15 is less reactive but can still be a point for modification, potentially through dehydration to form an olefin, which can then undergo further reactions.

C-18 Methyl Ester: This group can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines or alcohols to create a library of amide or ester derivatives. This approach has been successfully used for dehydroabietic acid to generate compounds with diverse biological profiles. nih.gov

Aromatic Ring (C-Ring): The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce substituents that can modulate the electronic properties and steric bulk of the molecule. These modifications can be crucial for optimizing interactions with biological targets.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The systematic chemical modification of this compound is essential for understanding its structure-activity relationships (SAR). By synthesizing and evaluating a series of analogs, researchers can identify the key structural features responsible for its biological effects.

SAR studies on related abietane diterpenes have provided valuable insights. For instance, in a series of dehydroabietic acid derivatives, modifications at the C-ring were shown to be critical for antimicrobial activity. nih.gov Specifically, the introduction of a 1,2,3-triazole moiety at the C-14 position resulted in a compound with excellent antibacterial activity and low toxicity. nih.gov

Similarly, modifications at the C-7 position of dehydroabietic acid have been explored. The synthesis of 7-N-acylaminopropyloxime derivatives yielded compounds with high antibacterial activities against multi-drug resistant Staphylococcus aureus. nih.gov This suggests that the C-7 position of this compound is a prime target for modification to explore its potential as an antibacterial agent.

The following table summarizes the structure-activity relationships of some dehydroabietic acid derivatives, which can guide the design of analogs of this compound.

Parent Compound Modification Resulting Activity Reference
Dehydroabietic acidIntroduction of a 1,2,3-triazole moiety at C-14Excellent antibacterial activity against Gram-negative and Gram-positive bacteria nih.gov
Dehydroabietic acidSynthesis of 7-N-acylaminopropyloxime derivativesHigh antibacterial activities against multi-drug resistant S. aureus nih.gov
Dehydroabietic acidSynthesis of chiral dipeptide derivatives at C-18Strong inhibitory effect on HeLa cancer cell line nih.gov
Dehydroabietic acidSynthesis of hydrazone derivativesPotent antimicrobial agents against B. subtilis and S. aureus nih.gov

Based on these findings, a focused library of this compound analogs could be synthesized. For example, esterification or etherification of the C-7 hydroxyl group, amidation of the C-18 carboxylic acid (after hydrolysis of the methyl ester), and substitution on the aromatic C-ring would be logical first steps. The biological evaluation of these analogs would provide a clearer picture of the SAR for this specific scaffold and could lead to the identification of compounds with enhanced potency and selectivity for various research applications.

Biological Activities and Mechanistic Investigations of Methyl 7,15 Dihydroxydehydroabietate and Its Derivatives

In Vitro Cellular and Molecular Studies

Gastroprotective Mechanisms in Cellular Models

At present, there is no specific research available detailing the gastroprotective mechanisms of Methyl 7,15-dihydroxydehydroabietate in cellular models. However, studies on structurally related abietane (B96969) diterpenes, such as carnosic acid and its derivatives, have elucidated several potential mechanisms of gastroprotection at the cellular level. These investigations often utilize human gastric adenocarcinoma (AGS) cells and lung fibroblasts (MRC-5) to model the effects of these compounds on gastric mucosal protection.

One of the key mechanisms identified is the enhancement of the cellular antioxidant defense system. For instance, carnosic acid and its derivatives have been shown to significantly increase the intracellular levels of glutathione (GSH) in AGS cells. GSH is a critical component in protecting the gastric mucosa from oxidative damage induced by factors like ethanol.

Another important gastroprotective mechanism is the stimulation of prostaglandin E2 (PGE2) synthesis. Prostaglandins play a crucial role in maintaining gastric mucosal integrity. While carnosic acid itself may not significantly increase PGE2 levels, certain derivatives have been found to potently stimulate its synthesis in AGS cells.

Furthermore, some derivatives of abietane diterpenes have been observed to promote cell proliferation in MRC-5 fibroblasts. This suggests a potential role in accelerating the healing and repair of gastric ulcer lesions. The table below summarizes the gastroprotective mechanisms of some carnosic acid derivatives in cellular models.

Compound/Derivative Cell Line Observed Mechanism
Carnosic acid derivativesAGSIncreased cellular glutathione (GSH) content
Carnosic acid derivativesAGSStimulation of prostaglandin E2 (PGE2) synthesis
Carnosic acid derivativesMRC-5Increased fibroblast proliferation

In Vivo Preclinical Model Investigations (Non-Human)

The following sections detail the in vivo preclinical investigations of dehydroabietic acid derivatives and other abietane diterpenes in various non-human models.

In various studies, dehydroabietic acid derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, certain quinoxaline derivatives of dehydroabietic acid have shown potent antiproliferative activity against human breast cancer (MCF-7), hepatocellular carcinoma (SMMC-7721), and cervical cancer (HeLa) cells, with some compounds exhibiting greater potency than the parent dehydroabietic acid. Notably, some of these derivatives have displayed a degree of selectivity, showing lower cytotoxicity towards noncancerous human cells.

The table below presents a summary of the cytotoxic activity of selected dehydroabietic acid derivatives against various cancer cell lines.

Derivative Type Cancer Cell Line Observed Effect
Quinoxaline derivative of DAAMCF-7 (Breast Cancer)Potent cytotoxic activity
Quinoxaline derivative of DAASMMC-7721 (Hepatocellular Carcinoma)Potent cytotoxic activity
Quinoxaline derivative of DAAHeLa (Cervical Cancer)Potent cytotoxic activity
Various DAA derivativesMultipleInhibition of tumor cell migration and induction of apoptosis

Mechanistic studies on dehydroabietic acid derivatives in animal and cellular models have begun to unravel the complex pathways through which these compounds exert their biological effects.

In the context of cancer, some dehydroabietic acid derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cells from proliferating. At the molecular level, these effects can be mediated through the inhibition of critical signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.

Beyond oncology, other dehydroabietic acid derivatives have been investigated for their cardiovascular effects. One such derivative demonstrated potent vasodilatory effects in rats, which were found to be mediated through the PI3K/Akt/eNOS/NO/cGMP/PKG signaling pathway. This suggests a potential therapeutic application in managing hypertension.

Dehydroabietic acid and its derivatives have been reported to possess herbicidal properties, indicating an influence on plant growth and development. mdpi.com This suggests that these compounds can interfere with essential physiological processes in plants.

Furthermore, research on other abietane diterpenes has revealed their potential as natural antifungal agents against phytopathogenic fungi. For example, certain abietane diterpenoids isolated from Salvia castanea have demonstrated significant antifungal activity against fungi that cause diseases in crops like rape, apple, and tomato. nih.gov One compound, Castanoid C, was particularly effective, showing potent inhibition of Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov In vivo experiments on rape leaves and tomatoes confirmed the protective and curative efficacy of these compounds against fungal infections. nih.gov The proposed mechanism of action involves the disruption of the fungal cell membrane, leading to the leakage of cellular contents. nih.gov

The table below summarizes the observed phytotoxic and antifungal effects of abietane diterpenes.

Compound/Derivative Model System Observed Effect Proposed Mechanism
Dehydroabietic acid and derivativesPlantsHerbicidal activityInterference with plant physiological processes
Castanoid C (an abietane diterpenoid)Sclerotinia sclerotiorum, Valsa mali, Botrytis cinereaAntifungal activityDestruction of cell membrane permeability
Abietane diterpenoids from Salvia castaneaRape leaves, TomatoProtective and curative efficiency against fungal infectionDisruption of fungal cell membrane

Emerging Research Frontiers and Future Perspectives for Methyl 7,15 Dihydroxydehydroabietate

Integration of Chemoinformatics and Computational Chemistry for Predictive Modeling

The integration of chemoinformatics and computational chemistry represents a pivotal frontier in the study of Methyl 7,15-dihydroxydehydroabietate. These computational approaches are essential for predicting the compound's physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential biological activities before undertaking extensive laboratory experiments.

Predictive modeling for this compound can be significantly enhanced through several computational techniques. Molecular docking simulations, for instance, can predict the binding affinity and interaction patterns of the compound with various protein targets. This is particularly relevant given that abietane (B96969) diterpenoids are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and related abietanes with their observed biological activities. Such models are invaluable for prioritizing synthetic modifications to enhance potency and selectivity.

The application of machine learning algorithms and artificial intelligence in analyzing large datasets of diterpenoids can also uncover novel structure-activity relationships, guiding the rational design of new derivatives with improved therapeutic potential. These predictive models will be instrumental in accelerating the discovery and development process for this compound.

Identification of Novel Biological Targets and Therapeutic Potential (excluding human trials)

Preliminary research into the abietane diterpenoid class has revealed a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govfrontiersin.org For this compound, the focus of future research will be to identify its specific molecular targets and elucidate the mechanisms underlying its potential therapeutic effects in preclinical models.

Initial investigations into related abietane diterpenoids have shown that their anticancer effects can be mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines. nih.gov For example, some abietanes have been found to activate intrinsic apoptotic pathways by modulating the expression of key regulatory proteins. nih.gov Future studies on this compound will likely involve high-throughput screening against panels of cancer cell lines to identify susceptible cancer types. Subsequent mechanistic studies in cell-based and animal models (excluding human trials) will be crucial to validate these findings and to understand the compound's mode of action.

Beyond oncology, the anti-inflammatory potential of this compound warrants investigation. Related compounds have demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide. nih.gov Research in this area would involve evaluating the compound's effects in cellular and animal models of inflammation.

Potential Therapeutic AreaInvestigated Biological Activity of Related Abietanes
OncologyCytotoxicity against various cancer cell lines, induction of apoptosis. nih.govnih.gov
InflammationInhibition of nitric oxide production in macrophages. nih.gov
Infectious DiseasesAntimicrobial activity against Gram-positive bacteria. rsc.org

Applications in Chemical Biology and Biomedical Research Tool Development

The unique chemical structure of this compound makes it a valuable scaffold for the development of chemical probes and tools for biomedical research. By chemically modifying the molecule, for example, through the strategic application of click chemistry, it can be functionalized with reporter tags such as fluorescent dyes or biotin (B1667282). researchgate.net These modified versions can be used to visualize the subcellular localization of the compound, identify its binding partners through affinity purification and mass spectrometry, and study its mechanism of action in living cells.

These chemical biology tools are essential for target identification and validation, providing direct evidence of the compound's molecular interactions. The development of such probes derived from this compound will significantly contribute to our understanding of the biological pathways modulated by this class of natural products.

Strategic Directions for Comprehensive Research on Abietane Diterpenoids

A comprehensive research strategy for this compound should be integrated within the broader context of abietane diterpenoid research. A key direction is the continued exploration of natural sources and the development of efficient synthetic and semi-synthetic routes to produce the compound and its analogs in larger quantities for extensive biological evaluation. rsc.orgfrontiersin.org

Furthermore, a systematic investigation of the structure-activity relationships across a diverse library of abietane diterpenoids is crucial. researchgate.net This will enable the identification of key structural motifs responsible for specific biological activities and guide the design of new compounds with enhanced potency and selectivity. The creation of a comprehensive database of abietane diterpenoids, including their structures, spectral data, and biological activities, would be an invaluable resource for the research community.

Future research should also focus on the synergistic effects of this compound with other therapeutic agents. Combination therapies often lead to improved efficacy and reduced side effects. Investigating these combinations in preclinical models could open up new therapeutic avenues. The continued investigation into the diverse biological properties of abietane diterpenoids, such as this compound, holds significant promise for the discovery of new therapeutic leads and research tools. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key chemical characterization methods for Methyl 7,15-dihydroxydehydroabietate, and how are they optimized?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 210–254 nm) to assess purity, referencing retention times from standardized protocols. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on hydroxyl and methoxy group signals (δ 3.0–4.5 ppm). Mass spectrometry (MS) in positive ion mode validates molecular weight (346.5 g/mol) and fragmentation patterns .
  • Data Interpretation : Compare spectral data with published analogs (e.g., methyl dehydroabietate in THM-Py-GC/MS analysis at 36.22 min retention time) to confirm positional isomers .

Q. How is this compound synthesized, and what are the challenges in its isolation?

  • Synthesis : Derived via esterification of 7α,15-dihydroxydehydroabietic acid using methyl chloride or enzymatic catalysis. Natural isolation from Pinus yunnanensis requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) .
  • Challenges : Instability under prolonged light exposure necessitates darkroom handling. Monitor degradation via HPLC-MS to detect oxidation products (e.g., 7-oxo derivatives) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Techniques : Thermally assisted hydrolysis and methylation pyrolysis-GC/MS (THM-Py-GC/MS) with tetramethylammonium hydroxide (TMAH) derivatization enhances volatility. Optimize pyrolysis temperatures (e.g., 500°C) to avoid over-degradation .
  • Validation : Cross-validate with LC-MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 346.5 → 300.4) for sensitivity in biological samples .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl/methoxy groups) influence the bioactivity of this compound?

  • Experimental Design : Synthesize analogs (e.g., 7-methoxy or 15-acetyl derivatives) and compare bioactivity in in vitro assays (e.g., anti-inflammatory or antimicrobial). Use molecular docking to predict interactions with target proteins (e.g., COX-2 or CYP450 enzymes) .
  • Data Analysis : Correlate logP values (calculated via HPLC retention) with cellular permeability. For example, methyl esterification increases lipophilicity vs. free acids .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Troubleshooting :

  • Purity Confounds : Re-test compounds with ≥98% purity (via HPLC) to exclude artifacts from degraded/byproduct interference .
  • Assay Variability : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm activity. For example, discrepancies in IC50 values may arise from differential protein binding in serum-containing media .

Q. How can computational models predict the metabolic fate of this compound?

  • In Silico Approaches : Apply ADMET predictors (e.g., SwissADME) to estimate hepatic clearance (CYP3A4/2C9-mediated) and metabolite identification. Validate with microsomal incubation assays (LC-MS/MS) to detect demethylated or hydroxylated products .
  • Case Study : Compare predicted vs. observed metabolites in rodent models, focusing on ester hydrolysis to 7,15-dihydroxydehydroabietic acid .

Methodological Best Practices

  • Stability Studies : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS monitoring .
  • Structural Confirmation : Always cross-validate NMR data with crystalline analogs (e.g., X-ray diffraction) to rule out stereochemical ambiguities .

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Reactant of Route 1
Methyl 7,15-dihydroxydehydroabietate
Reactant of Route 2
Methyl 7,15-dihydroxydehydroabietate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.